Methyl 4-azidobutanoate

概要

説明

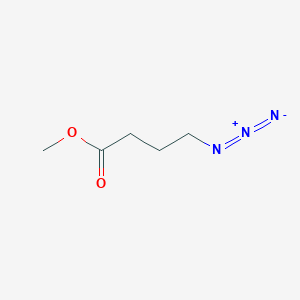

Methyl 4-azidobutanoate is an organic compound with the molecular formula C5H9N3O2. It is a derivative of butanoic acid, where the carboxyl group is esterified with methanol, and an azido group is attached to the fourth carbon atom.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-azidobutanoate can be synthesized through a multi-step process. One common method involves the conversion of 4-bromobutanoic acid to its methyl ester, followed by substitution of the bromine atom with an azido group. The reaction conditions typically involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle azides, which can be hazardous .

化学反応の分析

Ester Hydrolysis to 4-Azidobutanoic Acid

The ester group undergoes alkaline hydrolysis using NaOH in a 1:1 H₂O/MeOH mixture under reflux :

Reaction Pathway

Conditions

-

Base: 1.5 equiv. NaOH

-

Time: 3 h

-

Yield: Quantitative

The product, 4-azidobutanoic acid, retains the azido group for subsequent reactions, such as peptide coupling .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound participates in click chemistry via CuAAC with terminal alkynes, forming 1,4-disubstituted triazoles.

Mechanism

-

Copper(I) Activation: Cu(I) coordinates to the azide and alkyne.

-

Cycloaddition: A six-membered copper metallocycle forms, leading to triazole.

Example Reaction

Applications

Staudinger Reaction

The azido group reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which hydrolyzes to a primary amine:

Reaction Steps

Conditions

-

Solvent: THF or dichloromethane

-

Temperature: Room temperature

-

Yield: >90%

This reaction is pivotal for amine synthesis without reducing agents.

Amide Bond Formation

After hydrolysis to 4-azidobutanoic acid, the carboxylic acid is activated (e.g., as an NHS ester) for amide coupling with amines :

Activation Protocol

-

Reagent: N-Hydroxysuccinimide (NHS), DCC

-

Conditions: 0°C to room temperature, 2–4 h

Example

Applications

Alternative Cycloadditions: Ruthenium-Catalyzed Reactions

While CuAAC is predominant, ruthenium catalysts (e.g., Cp*RuCl) enable regioselective formation of 1,5-disubstituted triazoles :

Comparison of Catalysts

| Catalyst | Regioselectivity | Reaction Time |

|---|---|---|

| Cu(I) | 1,4-Triazole | 1–2 h |

| Ru(II) | 1,5-Triazole | 6–12 h |

This method expands the utility of this compound in materials science .

科学的研究の応用

Applications in Organic Synthesis

-

Click Chemistry :

Methyl 4-azidobutanoate is frequently utilized in click chemistry, particularly in the synthesis of diverse bioconjugates. The azide group allows for efficient reactions with alkynes through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) process. This method is widely employed to create complex molecular architectures for drug development and materials science. -

Building Block for Pharmaceuticals :

The compound serves as a precursor for various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of bioactive molecules, including potential anti-cancer agents and antibiotics. -

Polymer Chemistry :

This compound can be used to modify polymers through click reactions, enhancing their properties for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli.

Case Study 1: Development of Targeted Drug Delivery Systems

A study demonstrated the use of this compound in developing targeted albumin-based nanoplatforms for drug delivery. The azide functionality facilitated the conjugation of therapeutic agents to albumin via click chemistry, resulting in enhanced circulation times and targeted delivery to tumor sites. This approach showed promising results in vivo, indicating potential for clinical applications in cancer therapy .

Case Study 2: Synthesis of Bioconjugates

In another research effort, this compound was employed to synthesize bioconjugates with fluorescent tags for imaging applications. The efficient coupling through CuAAC allowed for the development of probes that could selectively bind to cancer cells, providing a powerful tool for diagnostic imaging .

作用機序

The mechanism of action of methyl 4-azidobutanoate primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring through a 1,3-dipolar cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the synthesis of polymers .

類似化合物との比較

Methyl 4-azidobutanoate can be compared with other azido compounds, such as:

Methyl 4-azido-2-methylbutanoate: Similar in structure but with a methyl group on the second carbon atom.

4-Azidobutyric acid methyl ester: Another ester derivative of butanoic acid with an azido group.

Uniqueness

This compound is unique due to its specific structure, which allows for versatile reactivity in organic synthesis and materials science. Its ability to form stable triazole rings through click chemistry makes it particularly valuable in various research applications .

生物活性

Methyl 4-azidobutanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃), which is known for its reactivity in click chemistry, and an ester functional group. Its chemical formula is C₅H₉N₃O₂. The azido group facilitates selective labeling of biomolecules, making it a valuable tool in biological research.

Biological Activity

The biological activity of this compound can be attributed primarily to its azido group, which participates in various reactions that can modify biological macromolecules. This section summarizes key findings from recent research.

Cytotoxicity Studies

Preliminary studies have indicated that derivatives of this compound exhibit varying levels of cytotoxicity. For instance, compounds synthesized through click chemistry involving azides have shown weak cytotoxic effects against cancer cell lines. A study reported cell viability percentages ranging from 50% to 61% for certain triazole derivatives derived from azides, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

Research into the antimicrobial properties of this compound has yielded mixed results. While some derivatives demonstrated minimal antimicrobial activity against Gram-positive and Gram-negative bacteria, the azido compound itself has not been extensively tested in this regard. The potential for developing new antimicrobial agents based on its structure remains an area for future exploration .

The mechanism by which this compound exerts its biological effects is largely linked to its ability to engage in click reactions with other biomolecules. This property allows for:

- Selective Labeling : The azido group can be used to tag proteins or nucleic acids, facilitating studies on molecular interactions within cells.

- Modulation of Enzyme Activity : The compound may influence enzyme functions by modifying active sites or altering substrate interactions through covalent bonding.

Case Study 1: Click Chemistry Applications

In one notable study, researchers utilized this compound in click chemistry reactions to synthesize fluorescently labeled proteins. The resultant labeled proteins were employed to track cellular processes in live cells, demonstrating the compound's utility in real-time imaging applications.

Case Study 2: Drug Development

Another study explored the potential of this compound derivatives as drug candidates targeting specific pathways involved in cancer progression. The derivatives showed promising results in preclinical models, indicating a need for further investigation into their pharmacokinetics and therapeutic efficacy .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that also possess biological activity. The following table summarizes key features of these compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 3-hydroxybutanoate | Lacks the azido group | Less reactive; primarily used as a simple hydroxy acid |

| Ethyl 4-azidobutanoate | Lacks the hydroxy group | Limited applications in biochemistry |

| Methyl 3-hydroxybutyrate | Contains a hydroxy group but no azido functionality | Commonly found in nature; lower reactivity |

| Ethyl (R)-4-amino-3-hydroxybutanoate | Contains an amino group instead of an azido group | Different reactivity profile; used in amino acid synthesis |

This compound stands out due to its combination of both azido and hydroxy functionalities, enhancing its reactivity and versatility compared to these similar compounds.

Future Directions

The ongoing research into this compound highlights its potential applications across various domains including drug development, molecular biology, and materials science. Future studies should focus on:

- Expanding Antimicrobial Testing : Comprehensive testing against a broader range of pathogens.

- In Vivo Studies : Evaluating the pharmacological properties and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating the detailed mechanisms by which the compound interacts with biological systems.

特性

IUPAC Name |

methyl 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCLJBYTRUAAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527176 | |

| Record name | Methyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87517-47-3 | |

| Record name | Methyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。